molecular formula C14H13ClN2O B8692279 2-(4-chlorophenyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one

2-(4-chlorophenyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one

Cat. No.: B8692279
M. Wt: 260.72 g/mol
InChI Key: UYHYTYOWXWRLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications . This compound, in particular, is of interest for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one typically involves the reaction of 4-chloroaniline with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of 4-chloroaniline with cyclohexanone in the presence of a catalyst such as hydrochloric acid or sulfuric acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C14H13ClN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h5-8H,1-4H2,(H,16,17,18)

InChI Key

UYHYTYOWXWRLAR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.